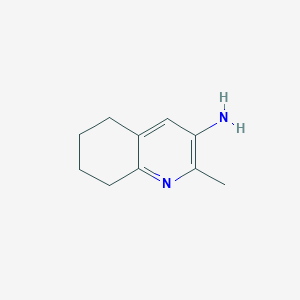

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine

Description

Properties

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h6H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFKXTGLOIVLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCCCC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Quinoline Derivatives

The reduction of quinoline scaffolds to tetrahydroquinolines represents a foundational method for synthesizing 2-methyl-5,6,7,8-tetrahydroquinolin-3-amine. In one protocol, 2-methylquinolin-3-amine undergoes catalytic hydrogenation under 1–5 atm of hydrogen gas using palladium-on-carbon (Pd/C) or rhodium-based catalysts in ethanol at 50–80°C . This step selectively reduces the aromatic ring while preserving the amine functionality. Yields typically range from 65% to 85%, depending on the catalyst loading and reaction time. For chiral variants, asymmetric hydrogenation with chiral ruthenium complexes (e.g., Ru-(S)-BINAP) achieves enantiomeric excess (ee) values exceeding 90% .

Oximation and Reduction Pathways

A patent-derived method (US4011229A) outlines the synthesis of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline, a structural analog, through oximation and subsequent reduction . While this targets the 8-position amine, analogous strategies apply to the 3-amine derivative. Key steps include:

-

Oximation : Treatment of 3-methyl-5,6,7,8-tetrahydroquinolin-8-one with hydroxylamine hydrochloride in ethanol/water under reflux yields the corresponding oxime (mp 188°C) .

-

Reduction : The oxime intermediate is reduced using nickel-aluminum alloy in a sodium hydroxide/ethanol mixture, followed by extraction with chloroform and precipitation with ethereal HCl. This method achieves a 72% yield for the 8-amine derivative, suggesting adaptability for 3-amine synthesis with modified starting materials .

Nucleophilic Substitution Reactions

Nucleophilic substitution at the 3-position of pre-functionalized tetrahydroquinolines provides a direct route to the target amine. For example, 2-methyl-5,6,7,8-tetrahydroquinolin-3-chloride reacts with aqueous ammonia or ammonium acetate under heated conditions (80–100°C) to replace the chloride with an amine group. In a representative procedure, 2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride is synthesized via this method, achieving 68% yield after recrystallization from methanol/ether. Adjusting the ammonia concentration and reaction time optimizes selectivity and minimizes byproducts.

Hydroaminoalkylation and Buchwald-Hartwig Amination

A tandem hydroaminoalkylation-Buchwald-Hartwig amination sequence offers a modular approach to 2-methyl-5,6,7,8-tetrahydroquinolin-3-amine . This method involves:

-

Hydroaminoalkylation : 3-Bromo-2-methylthiophene reacts with a secondary amine (e.g., morpholine) in the presence of a zirconium catalyst, forming a branched intermediate.

-

Intramolecular Amination : A palladium-catalyzed Buchwald-Hartwig coupling cyclizes the intermediate, installing the amine group at the 3-position. This one-pot process achieves 60–75% yields and excels in constructing fused-ring systems .

Mannich Base Condensation

Ketonic Mannich bases serve as precursors for 2-methyl-5,6,7,8-tetrahydroquinolin-3-amine. A reported protocol reacts 2,2'-(methylazanediyl)bis(methylene)dicyclohexanone hydrochloride with active methylene ketones (e.g., acetylacetone) in aqueous ammonium acetate . Heating at 80°C for 2 hours initiates cyclocondensation, yielding 1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)ethanone. Subsequent Hofmann or Curtius rearrangements convert the ketone to the primary amine, though yields for this step remain unspecified in the literature .

Challenges and Optimization Strategies

-

Regioselectivity in Hydrogenation : Over-reduction to fully saturated decahydroquinolines occurs at high hydrogen pressures (>5 atm). Using Lindlar’s catalyst (Pb-poisoned Pd) suppresses over-reduction but slows reaction kinetics .

-

Byproduct Formation in Substitution : Competing elimination reactions during nucleophilic substitution are mitigated by polar aprotic solvents (e.g., DMF) and controlled pH.

-

Chiral Resolution : Asymmetric synthesis remains costly due to chiral catalyst requirements. Enzymatic resolution using lipases (e.g., Candida antarctica) offers a cheaper alternative but requires optimization for industrial scales .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow systems for hydrogenation and amination steps. Immobilized catalysts (e.g., Pd on mesoporous silica) enhance recyclability and reduce metal leaching . Solvent recovery systems, particularly for ethanol and chloroform, are critical for cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further saturate the bicyclic structure.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Recent studies have highlighted the potential biological activities of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells. The mechanism involves inducing oxidative stress in cancer cells, making them susceptible to apoptosis .

- Antimicrobial Activity : Tetrahydroquinoline derivatives have been reported to possess significant antimicrobial properties against a range of pathogens. These compounds can disrupt bacterial cell membranes or inhibit essential enzymes .

Medicinal Chemistry

The compound is being investigated for its potential in drug development:

- Targeting Biological Pathways : 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine interacts with various molecular targets including enzymes involved in cell proliferation and signaling pathways associated with cancer progression .

- Development of New Therapeutics : Its derivatives are being explored as potential candidates for new therapeutic agents aimed at treating diseases such as cancer and infections due to their ability to modulate biological activity effectively .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.019 | Induces ROS |

| Compound B | HT-29 | 0.027 | Inhibits proliferation |

| Compound C | CEM | 0.039 | Apoptosis induction |

Case Study 1: Anticancer Activity

A study conducted on various substituted tetrahydroquinoline derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The compounds were evaluated for their ability to induce apoptosis via oxidative stress mechanisms. The findings suggest that modifications at the amino group enhance the anticancer efficacy of these compounds .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several derivatives of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions led to increased potency against resistant strains, highlighting the compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. For example, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species production in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Activity

Key Insights :

Enantiomeric Differences

| Compound | Enantiomer | Activity (IC50) | Mechanism |

|---|---|---|---|

| Compound A | (R)-5a | 5.4 µM (A2780) | ROS ↑, mitochondrial depolarization |

| (S)-5a | 17.2 µM (A2780) | Minimal ROS effect | |

| AMD11070 | (S)-form | 6.25 nM (CXCR4) | CXCR4 antagonism |

| (R)-form | Inactive | N/A |

Key Insight : Enantiomer-specific activity is critical for mitochondrial-targeted agents (Compound A) and receptor antagonists (AMD11070) due to stereospecific binding .

Resistance Profiles

| Compound | Resistant Cell Line | IC50 (Resistant) | Sensitive Cell Line |

|---|---|---|---|

| Compound A | HT-29 (colorectal) | >20 µM | A2780, MSTO-211H |

| m-AMSA | None reported | 0.1–0.5 µM | Broad-spectrum efficacy |

Key Insight : Compound A’s resistance in HT-29 cells may stem from altered mitochondrial redox pathways, unlike topoisomerase inhibitors (m-AMSA) with broader efficacy .

Mechanistic Comparison

Biological Activity

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a derivative of the tetrahydroquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

The compound has the molecular formula and can be synthesized through several methods, including catalytic hydrogenation of quinoline derivatives. Notably, the methyl group at position 2 plays a crucial role in modulating its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's anticancer effects. For instance:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) .

- Mechanism of Action : The most active enantiomer, , was shown to induce mitochondrial membrane depolarization and increase levels of reactive oxygen species (ROS) in A2780 cells. This effect leads to cell cycle arrest in the G0/G1 phase and subsequent apoptosis .

- IC50 Values : The compound exhibited varying IC50 values across different cell lines:

Antimicrobial Properties

The compound's antimicrobial potential has also been investigated:

- Studies indicate that 2-methyl-5,6,7,8-tetrahydroquinolin-3-amine may inhibit bacterial growth through interactions with specific enzymes or receptors involved in bacterial metabolism .

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on the antiproliferative activity of various tetrahydroquinoline derivatives revealed that significantly affected cell viability across multiple cancer types. The study utilized flow cytometry to assess changes in cell cycle phases and mitochondrial function. Results indicated that treatment with led to a concentration-dependent increase in G0/G1 phase cells and a decrease in S and G2/M phase cells .

Case Study 2: ROS Induction

Another investigation focused on the ability of to induce oxidative stress in cancer cells. The study demonstrated that treatment resulted in a more than four-fold increase in intracellular ROS compared to untreated controls. This suggests that compounds like could exploit the elevated oxidative stress characteristic of many cancer cells as a therapeutic strategy .

Summary of Findings

| Biological Activity | Observations | IC50 Values |

|---|---|---|

| Anticancer | Induces mitochondrial depolarization | A2780: 0.6 µM |

| Increases ROS production | HT-29: 5.4–17.2 µM | |

| Cell cycle arrest in G0/G1 phase | MSTO-211H: Similar effects | |

| Antimicrobial | Inhibits bacterial growth | Not specified |

Q & A

Q. What are the primary synthetic strategies for 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine?

- Methodological Answer : The compound can be synthesized via N-alkylation of the parent amine scaffold using alkyl halides under basic conditions. For example, reacting 5,6,7,8-tetrahydroquinolin-3-amine with methyl iodide in the presence of a base (e.g., KCO) introduces the methyl group at the 2-position . Additionally, Schiff base formation with aldehydes or ketones (e.g., 2-Ethoxy-quinoline-3-carbaldehyde) in polar aprotic solvents like DMF can yield intermediates for further functionalization .

Q. How is the molecular structure of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining the three-dimensional conformation and stereochemistry. NMR spectroscopy (1H and 13C) is used to confirm proton environments and carbon frameworks, particularly analyzing signals from the methyl group (δ ~2.5 ppm for CH) and the tetrahydroquinoline ring protons (δ 1.5–3.0 ppm for CH groups) . Mass spectrometry (HRMS) further validates the molecular formula .

Q. What are common functionalization strategies for modifying the amine group in this compound?

- Methodological Answer : The primary amine can undergo alkylation (e.g., with benzyl halides) or acylation (e.g., using acetyl chloride) to introduce substituents. For chiral derivatives, asymmetric catalysis with chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ir(III) complexes) enables stereoselective modifications .

Advanced Research Questions

Q. How can enantiomers of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine be resolved or synthesized?

- Methodological Answer : Chiral resolution of racemic mixtures employs chiral resolving agents (e.g., tartaric acid derivatives) via diastereomeric salt crystallization. For direct synthesis, asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or kinetic resolution via enzymatic catalysis (e.g., lipases) achieves enantiomeric excess >90% .

Q. What catalytic applications have been explored using metal complexes of this compound?

- Methodological Answer : Transition-metal complexes (e.g., Ir(III) or Pd(II)) incorporating this scaffold as a ligand have shown activity in ring-opening polymerization (ROP) of ε-caprolactone. For example, Ir(III) complexes with 2-methyl-5,6,7,8-tetrahydroquinolin-3-amine ligands exhibit controlled polymer molecular weights (Đ <1.2) and high conversion rates (>95%) under mild conditions .

Q. How do structural modifications influence the compound's biological activity (e.g., anticancer potential)?

- Methodological Answer : Substituents at the 2-position (e.g., ethyl, chlorine) or aromatic ring (e.g., methoxy, thiophenyl) modulate interactions with biological targets. For instance, chlorine substitution at the 2-position enhances cytotoxicity against cancer cell lines (IC ~5 µM) by improving DNA intercalation. Structure-activity relationship (SAR) studies via molecular docking and in vitro assays (e.g., MTT) validate these effects .

Q. What are the challenges in optimizing reaction yields for derivatization of this compound?

- Methodological Answer : Key challenges include steric hindrance from the methyl group and solubility issues in polar solvents. Optimizing reaction conditions (e.g., elevated temperatures for Schiff base formation, 70–75°C) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields from <50% to >80% .

Q. How is computational chemistry applied to predict synthetic pathways for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.